N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide
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Description
The compound “N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide” is a pyrimidine derivative. Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) found in DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Scientific Research Applications
Synthesis and Medicinal Applications
This compound and its derivatives are actively explored for their potential in medicinal applications, particularly as antimicrobial , antioxidant , and anticancer agents . For example, novel derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their significant antioxidant activities, showing higher efficacy than standard antioxidants like ascorbic acid in certain cases (Aziz et al., 2021). Furthermore, these compounds have been assessed for their antimicrobial activity, with some showing promising results against a range of bacterial and fungal pathogens (Khobragade et al., 2010). Additionally, derivatives of this compound have shown potential as anti-5-lipoxygenase agents , suggesting a role in treating inflammatory conditions (Rahmouni et al., 2016).
Anticancer Research
In the context of anticancer research, specific derivatives of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide have been explored for their inhibitory effects on cancer cell growth . The exploration of these compounds in targeting various molecular pathways relevant to cancer progression highlights their potential in developing novel anticancer therapies. The selectivity and potency of these compounds against specific cancer cell lines are under investigation, with a focus on understanding their mechanism of action and optimizing their therapeutic index (Nowak et al., 2009).
properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-4-13(23)17-5-6-22-15-12(11-18-22)14(19-16(20-15)25-2)21-7-9-24-10-8-21/h11H,3-10H2,1-2H3,(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPPCPZLIOPWOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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